(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is an organic compound characterized by its complex structure, which includes a thiazole ring, a nitrophenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Next, the thiazole intermediate is reacted with 3,4-dimethylbenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding thiazole aldehyde. This intermediate is then subjected to a Knoevenagel condensation with 2-nitrobenzyl cyanide in the presence of a base like piperidine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acrylonitrile moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acrylonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving oxidative stress or inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or dyes. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and nitrophenyl group can participate in binding interactions, while the acrylonitrile moiety can undergo further chemical modifications. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-phenylthiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile
- (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile
- (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-chlorophenyl)acrylonitrile
Uniqueness
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is unique due to the specific substitution pattern on the thiazole and phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both the nitrophenyl and acrylonitrile groups provides a distinctive combination of functional groups that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Biological Activity
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C20H15N3O2S, with a molecular weight of 361.4 g/mol. The structure includes a thiazole ring and a nitrophenyl group, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H15N3O2S |
Molecular Weight | 361.4 g/mol |
CAS Number | 476670-88-9 |
Biological Activities
Research indicates that compounds containing thiazole and nitrile groups exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against multiple cancer cell lines:
- Mechanism of Action : The compound likely interacts with cellular targets such as proteins involved in cell cycle regulation and apoptosis. Studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .
- Case Study : A study on thiazole-based compounds revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines, indicating their potential as effective anticancer agents .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Research has shown that this compound may possess activity against both bacterial and fungal strains:
- Antibacterial Effects : In vitro studies have indicated that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .
- Antifungal Properties : Thiazole derivatives have also been reported to exhibit antifungal activity by targeting fungal cell membranes or metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Thiazole Ring : Essential for interacting with biological targets.
- Nitrile Group : Enhances lipophilicity, aiding in membrane permeability.
- Phenyl Substituents : Modifications on the phenyl groups can significantly alter potency and selectivity against different cancer types.
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-7-8-15(9-14(13)2)18-12-26-20(22-18)17(11-21)10-16-5-3-4-6-19(16)23(24)25/h3-10,12H,1-2H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYLYVKZIHXVSZ-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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